Methyl 1-Methylbenzimidazole-4-carboxylate
Overview
Description
Methyl 1-Methylbenzimidazole-4-carboxylate is a heterocyclic compound belonging to the benzimidazole class. It is specifically a methyl ester derivative with a methyl substituent on the nitrogen atom at position 1. This compound is known for its utility in various research and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Methyl 1-Methylbenzimidazole-4-carboxylate, also known as MFCD09751737, is a benzimidazole derivative. Benzimidazoles are known to bind to tubulin proteins . These proteins are the primary targets of this compound and play a crucial role in cell division.
Mode of Action
The interaction of this compound with its targets involves the binding of the compound to tubulin proteins . This binding disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .
Biochemical Pathways
The binding of this compound to tubulin proteins affects the normal functioning of microtubules. Microtubules are part of the cell’s cytoskeleton and are involved in many cellular processes, including the maintenance of cell shape, intracellular transport, and chromosome segregation during cell division .
Pharmacokinetics
It is known that the compound is solid at room temperature and should be stored in a refrigerator . These properties may impact the bioavailability of the compound.
Result of Action
The binding of this compound to tubulin proteins and the subsequent disruption of microtubule assembly can lead to cell cycle arrest and apoptosis . This is due to the inability of the cells to correctly segregate their chromosomes during cell division .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Furthermore, the compound’s efficacy may be influenced by the pH and the presence of other substances in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Methylbenzimidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with methyl chloroformate in the presence of a base, leading to the formation of the benzimidazole ring . The reaction conditions often include moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Methylbenzimidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditions include acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions include anhydrous solvents and low temperatures.
Substitution: Various nucleophiles like amines, alcohols; conditions include solvents like ethanol or methanol and moderate temperatures.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
Methyl 1-Methylbenzimidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its wide range of biological activities.
2-Methylbenzimidazole: Similar structure but with a methyl group at position 2, leading to different chemical properties.
4-Methylbenzimidazole: Methyl group at position 4, affecting its reactivity and applications.
Uniqueness
Methyl 1-Methylbenzimidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 1-methylbenzimidazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-11-9-7(10(13)14-2)4-3-5-8(9)12/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJYGDIVZLZORW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C=CC=C21)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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